molecular formula C8H6BrNO2 B12996178 7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol

7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol

Cat. No.: B12996178
M. Wt: 228.04 g/mol
InChI Key: WGGRGXSIIMBVBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol typically involves the bromination of 2-methylfuro[3,2-c]pyridin-4-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of oxides or other higher oxidation state compounds.

    Reduction Reactions: Formation of 2-methylfuro[3,2-c]pyridin-4-ol.

Scientific Research Applications

7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the furo[3,2-c]pyridine core play crucial roles in its biological activity. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol is unique due to the presence of the bromine atom, which influences its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable candidate for drug discovery and development .

Properties

IUPAC Name

7-bromo-2-methyl-5H-furo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-4-2-5-7(12-4)6(9)3-10-8(5)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGRGXSIIMBVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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